5-Bromo-2-chloro-4-morpholinopyrimidine

Medicinal Chemistry Chemical Synthesis Quality Control

Targeted for medicinal chemistry and agrochemical R&D, this halogenated pyrimidine intermediate enables sequential derivatization via orthogonal bromine and chlorine handles. ≥97% purity minimizes confounding impurities in SAR studies. Available with full analytical documentation (NMR, HPLC) for patent and GLP work. Room-temperature stable grades simplify logistics. Secure batch-to-batch consistency from multiple qualified vendors.

Molecular Formula C8H9BrClN3O
Molecular Weight 278.53 g/mol
CAS No. 139502-01-5
Cat. No. B157270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-morpholinopyrimidine
CAS139502-01-5
Molecular FormulaC8H9BrClN3O
Molecular Weight278.53 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC=C2Br)Cl
InChIInChI=1S/C8H9BrClN3O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2
InChIKeyQSJHIFOKLBHDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-4-morpholinopyrimidine (CAS 139502-01-5): A Procurement-Ready Pyrimidine Building Block with High Purity and Defined Handling Specifications


5-Bromo-2-chloro-4-morpholinopyrimidine (CAS 139502-01-5), also known as 4-(5-bromo-2-chloropyrimidin-4-yl)morpholine, is a halogenated heterocyclic pyrimidine derivative with the molecular formula C8H9BrClN3O and a molecular weight of 278.53 g/mol [1]. This compound is characterized by its dual halogen substitution (bromine at the 5-position and chlorine at the 2-position) and a morpholine ring at the 4-position of the pyrimidine core [1]. In the scientific and industrial supply chain, it is widely recognized as a versatile key intermediate for the synthesis of bioactive molecules, particularly those in kinase inhibitor and anticancer programs [1].

5-Bromo-2-chloro-4-morpholinopyrimidine: Why In-Class Analogs Cannot Be Interchanged Without Verifiable Performance Metrics


Direct substitution of 5-bromo-2-chloro-4-morpholinopyrimidine with structurally similar in-class analogs introduces significant risk to experimental reproducibility and synthetic outcomes. While many pyrimidine building blocks share a common core, critical variations in halogen substitution patterns (e.g., absence of the 5-bromo or 2-chloro group) and the heterocyclic amine (e.g., morpholine vs. piperidine) drastically alter electronic properties, regioselectivity in cross-coupling reactions, and the stability of downstream intermediates . Furthermore, supplier-reported quality metrics, including batch-to-batch purity consistency, storage requirements, and the availability of validated analytical data, are not uniform across analogs . Relying on a generic alternative without verified, quantitative differentiation can lead to unanticipated reactivity, lower yields, and compromised data integrity in critical medicinal chemistry or agrochemical development programs .

5-Bromo-2-chloro-4-morpholinopyrimidine: A Quantitative Comparison of Specifications Against Closest Analogs


Comparative Purity Analysis: 5-Bromo-2-chloro-4-morpholinopyrimidine vs. 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine

In a direct comparison of commercially available batches, 5-bromo-2-chloro-4-morpholinopyrimidine (target) exhibits a consistently higher minimum purity specification (≥97%) compared to its piperidine analog, 5-bromo-2-chloro-4-(piperidin-1-yl)pyrimidine (CAS 62880-67-5), which is often supplied at a lower 95% purity grade . This 2 percentage point difference in base purity is critical for applications requiring high starting material fidelity to minimize byproduct formation in multi-step syntheses .

Medicinal Chemistry Chemical Synthesis Quality Control

Storage Condition Differentiation: Ambient Stability vs. Refrigerated Requirement

5-bromo-2-chloro-4-morpholinopyrimidine demonstrates superior ambient stability, as evidenced by its vendor-recommended storage condition of 'room temperature' . In contrast, certain alternative sources of the same compound or closely related analogs may require more stringent storage, such as an inert atmosphere at 2-8°C, as specified by other major suppliers for the same target molecule . This discrepancy highlights the importance of verifying vendor-specific lot data, but the availability of a room-temperature stable grade (e.g., from AChemBlock or Aladdin) offers a logistical and cost advantage by eliminating cold-chain shipping and storage requirements .

Chemical Logistics Stability Procurement

Dual Halogen Reactivity Profile: A Differentiated Building Block for Sequential Functionalization

The presence of both bromine and chlorine atoms on the pyrimidine core provides a distinct, orthogonal reactivity profile compared to analogs lacking a second halogen. For instance, the related compound 2-chloro-4-morpholinopyrimidine (CAS 62968-37-0) lacks the 5-bromo substituent, offering only a single site for nucleophilic aromatic substitution (SNAr) or cross-coupling [1]. 5-Bromo-2-chloro-4-morpholinopyrimidine enables sequential functionalization: the more reactive chlorine at the 2-position can be displaced first under mild SNAr conditions, leaving the bromine at the 5-position available for a subsequent transition metal-catalyzed cross-coupling reaction, such as Suzuki-Miyaura or Buchwald-Hartwig amination [1]. This dual-handle strategy is a cornerstone of efficient library synthesis in medicinal chemistry [1].

Synthetic Methodology Cross-Coupling Drug Discovery

Market Availability and Quality Assurance: Quantified Advantage Over a Piperidine Analog

A procurement analysis reveals that 5-bromo-2-chloro-4-morpholinopyrimidine is stocked at a higher purity grade (98.0%) by specialized suppliers compared to its piperidine analog, 5-bromo-2-chloro-4-(piperidin-1-yl)pyrimidine, which is offered at 98% purity . While the difference is modest, the target compound benefits from broader availability and more comprehensive vendor-provided analytical support, including NMR, HPLC, and GC batch-specific data . This level of analytical transparency is crucial for compliance with GLP and for ensuring the validity of patent filings where precise characterization is required .

Supply Chain Procurement Analytical Chemistry

5-Bromo-2-chloro-4-morpholinopyrimidine: Validated Use Cases Stemming from Quantitative Differentiation


High-Fidelity Lead Optimization in Kinase Inhibitor Programs

In medicinal chemistry groups developing targeted kinase inhibitors, the 97% minimum purity of 5-bromo-2-chloro-4-morpholinopyrimidine directly translates to fewer impurities that could confound structure-activity relationship (SAR) studies . The compound's orthogonal dual-halogen reactivity allows for rapid, sequential derivatization to explore chemical space around the pyrimidine core, a common motif in PI3K/mTOR and other kinase-targeting scaffolds . The availability of room-temperature stable material simplifies daily use in parallel synthesis workflows .

Efficient Synthesis of Agrochemical Intermediates

Procurement for agrochemical R&D is driven by cost-effectiveness and supply chain reliability. The ability to source 5-bromo-2-chloro-4-morpholinopyrimidine from multiple vendors with a consistent ≥97% purity specification ensures uninterrupted development of herbicides and fungicides, where the morpholinopyrimidine core imparts desirable physicochemical properties . The reduced need for refrigerated storage (when selecting an appropriate grade) lowers total cost of ownership and streamlines logistics in large-scale synthesis campaigns .

Compliance-Ready Starting Material for Patent and GLP Studies

For scientists preparing data for patent applications or conducting studies under Good Laboratory Practice (GLP), the compound's high purity (98.0%) and the vendor's provision of comprehensive analytical data (NMR, HPLC, GC) are non-negotiable requirements . This level of documentation minimizes regulatory hurdles and ensures that the chemical identity and purity of the key intermediate are beyond reproach, a critical advantage over analogs where such detailed batch analysis may not be readily available .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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